molecular formula C16H12N4O2S B2781280 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine CAS No. 893998-30-6

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine

Cat. No. B2781280
CAS RN: 893998-30-6
M. Wt: 324.36
InChI Key: ZCCYIEJALOJANJ-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine, also known as NPTP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has been found to have several biochemical and physiological effects. Studies have shown that 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine can induce apoptosis, or programmed cell death, in cancer cells. 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has also been found to reduce the production of inflammatory cytokines, which are proteins that play a role in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine in lab experiments is that it has a high degree of selectivity for certain enzymes and proteins, which makes it a useful tool for studying their functions. However, one limitation is that the synthesis of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is relatively complex and time-consuming, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use in the development of anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine and its effects on the body.

Synthesis Methods

The synthesis of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine involves the reaction of 2-mercaptopyridine and 3-nitrobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through recrystallization using a solvent such as ethanol. The yield of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is typically around 70%.

Scientific Research Applications

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has anti-cancer properties and can inhibit the growth of cancer cells. 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has also been found to have anti-inflammatory properties and can be used in the development of anti-inflammatory drugs.

properties

IUPAC Name

3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-20(22)14-6-3-4-12(10-14)15-7-8-16(19-18-15)23-11-13-5-1-2-9-17-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCYIEJALOJANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319729
Record name 3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816186
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine

CAS RN

893998-30-6
Record name 3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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